diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4056701
CAS Number:
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Aryl-1,4-dihydropyridines (DHPs) are a class of organic compounds characterized by a dihydropyridine ring substituted at the 4-position with an aryl group. They are synthetic compounds not found naturally. DHPs are well-known in medicinal chemistry and pharmacology for their calcium channel antagonist properties. This activity makes them valuable in treating various cardiovascular diseases, such as hypertension, angina pectoris, and cardiac arrhythmias [, ].

Synthesis Analysis

The synthesis of 4-aryl-1,4-dihydropyridines is commonly achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (like ammonium acetate or an amine) [, , , , ]. Modifications to the Hantzsch synthesis allow for the introduction of various substituents at different positions of the dihydropyridine ring, providing a wide range of analogues with diverse pharmacological properties [, , , ].

Molecular Structure Analysis

The molecular structure of DHPs significantly influences their pharmacological activity. The presence of the 4-aryl substituent is crucial for their calcium channel blocking activity. Modifications to the aryl group, such as the introduction of electron-withdrawing or electron-donating groups, can modulate their potency and selectivity [, , , ].

The nature of the ester groups at the 3- and 5-positions also plays a vital role in their activity. Bulky and lipophilic ester groups are generally associated with increased potency [, , ]. Additionally, the conformation of the dihydropyridine ring and the orientation of the substituents contribute to their interactions with the calcium channel [, ].

Chemical Reactions Analysis

DHPs can undergo various chemical reactions, including oxidation, reduction, and hydrolysis. Oxidation of DHPs leads to the formation of the corresponding pyridine derivatives, which are generally inactive as calcium channel blockers []. Reduction of DHPs yields tetrahydropyridines, which may have different pharmacological profiles []. Hydrolysis of the ester groups at the 3- and 5-positions can occur under specific conditions, leading to the formation of the corresponding carboxylic acids [].

Mechanism of Action

4-Aryl-1,4-dihydropyridines act as calcium channel blockers by binding to the L-type voltage-gated calcium channels (VGCCs) in the cell membrane [, , , , , , , , , , , , , , , , ]. This binding inhibits the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration. The reduced calcium influx subsequently causes relaxation of vascular smooth muscle cells, resulting in vasodilation and a decrease in blood pressure. Furthermore, DHPs can modulate the release of neurotransmitters and other signaling molecules by interfering with calcium-dependent processes.

Applications

The primary applications of 4-aryl-1,4-dihydropyridines are in the treatment of cardiovascular diseases [, ]. Due to their calcium channel blocking properties, they are commonly used as antihypertensive, antianginal, and antiarrhythmic agents.

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-DHP derivative. []
  • Relevance: This compound shares the core 1,4-DHP structure with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The primary structural difference lies in the ester substituents at the 3- and 5-positions, where the related compound possesses ethyl esters, and the aryl substituent at the 4-position, with a 3-cyanophenyl group in place of the 4-hydroxyphenyl group in the main compound. []

Methyl (ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

  • Compound Description: This series of permanently charged chiral 1,4-DHP derivatives was designed to investigate the pharmacological activity of permanently charged DHPs on L-type calcium channels. The study focused on varying alkyl linker lengths (two and eight carbon atoms) and chirality (R and S enantiomers). The research revealed that the S-enantiomer of the compound with an eight-carbon alkyl linker exhibited greater potency in blocking L-type Ca2+ channels compared to the R-enantiomer. []
  • Relevance: The core structure of this compound class, the 1,4-dihydropyridine ring, directly relates to diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key distinction arises from the charged (ω-trimethylalkylammonium) iodide moiety on one of the ester groups in the related compounds, which is absent in the main compound. Additionally, the related compounds have a 3-nitrophenyl substituent at the 4-position, while the main compound has a 4-hydroxyphenyl substituent. []
  • Compound Description: This research explored the pharmacological effects of the optically active forms of this 1,4-DHP derivative, particularly focusing on its antihypertensive effects in spontaneously hypertensive rats and its ability to inhibit [3H]nimodipine binding to rat cardiac membrane homogenate. The study demonstrated that the (4S)-(+)-enantiomer of the compound exhibits the active form. [, ]
  • Relevance: This compound shares the 1,4-dihydropyridine core structure with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The differences lie in the ester substituents at the 3- and 5-positions and the 4-position aryl substituent. While the main compound has identical allyl esters at both positions, this related compound possesses a methyl ester at one position and a complex 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester at the other. Additionally, it features a 3-nitrophenyl group at the 4-position, contrasting with the 4-hydroxyphenyl group in the main compound. [, ]

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride

  • Compound Description: This research focuses on synthesizing and investigating the biological activities of the optical isomers of manidipine dihydrochloride, a 1,4-DHP calcium channel blocker. The study reveals significant differences in the antihypertensive potency of the two enantiomers, with the (S)-(+)-enantiomer exhibiting considerably higher activity in spontaneously hypertensive rats and radioligand binding assays. []
  • Relevance: Manidipine dihydrochloride and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same 1,4-dihydropyridine class of calcium channel blockers. The primary structural difference lies in the 4-position substituent on the 1,4-dihydropyridine ring and the ester side chains. While the main compound features a 4-hydroxyphenyl group, manidipine dihydrochloride contains a 3-nitrophenyl group at that position. Furthermore, the ester side chains differ between the two compounds. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analogue and a 1,4-dihydropyridine derivative. This research aimed to explore the saponification of this nifedipine analogue, but instead, it led to the isolation and characterization of three unexpected degradation products. []

(±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: This water-soluble 1,4-dihydropyridine derivative demonstrated potent, slow-onset, and long-lasting antihypertensive activity in various animal models. Its mechanism of action is attributed to its vasodilatory effects. [, , ]
  • Relevance: Both NKY-722 and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium channel blockers, sharing the core 1,4-DHP structure. Key differences lie in the ester substituents at positions 3 and 5, as well as the 4-position aryl substituent. The main compound has identical allyl esters at both positions, while NKY-722 possesses a methyl ester and a complex 3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl ester. Furthermore, NKY-722 features a 3-nitrophenyl group at the 4-position, unlike the 4-hydroxyphenyl group in the main compound. [, , ]

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: TC-81 is a novel calcium antagonist with a long-lasting antihypertensive effect. [, , ]

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: This compound, a dihydropyridine calcium antagonist, has shown potential in treating chronic pulmonary hypertension. Research indicates that DCDDP can inhibit telomerase reverse transcriptase (TERT) overexpression in pulmonary hypertension. [, , ]

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: This compound is a calcium channel blocker that has shown protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. []
  • Relevance: Both MN9202 and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, sharing the core 1,4-DHP structure. They are structurally similar but differ in their ester side chains. MN9202 possesses a methyl ester and a pentyl ester, while the main compound has allyl esters at those positions. Furthermore, MN9202 features a 3-nitrophenyl group at the 4-position, unlike the 4-hydroxyphenyl group in the main compound. []
  • Compound Description: KW-3049 is a calcium antagonist that has demonstrated a marked antihypertensive effect in spontaneously hypertensive rats (SHR), suggesting its potential as an antihypertensive drug. []
  • Compound Description: This asymmetric 4-aryl-1,4-dihydropyridine-3,5-dicarboxylate exhibits potent cerebral vasodilating activity. []
  • Compound Description: This asymmetric 4-aryl-1, 4-dihydropyridine-3, 5-dicarboxylate exhibits potent antihypertensive activities. []

3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (nitrendipine)

  • Compound Description: Nitrendipine is a 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylate derivative that exhibits coronary vasodilating and antihypertensive activities. It has been selected for further development as an antihypertensive drug. []
  • Relevance: Nitrendipine and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are structurally similar, both belonging to the 1,4-dihydropyridine class of calcium channel blockers. The main structural difference is in the ester side chains. Nitrendipine possesses a methyl ester and an ethyl ester, while the main compound has allyl esters at those positions. Furthermore, Nitrendipine features a 3-nitrophenyl group at the 4-position, unlike the 4-hydroxyphenyl group in the main compound. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: This class of compounds, characterized by a unique 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] substituent at the 4-position of the 1,4-DHP ring, exhibits calcium channel antagonist activity. []
  • Relevance: This series, along with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, falls under the category of 1,4-dihydropyridine calcium channel blockers. The primary structural distinction lies in the substituent at the 4-position of the 1,4-dihydropyridine ring. While the main compound features a 4-hydroxyphenyl group, this series is characterized by a 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] substituent. []

2,6-Dimethyl-3,5-di-N-(2′-chlorophenyl)-carbamoyl-4-(4″-hydroxyphenyl)-1,4-dihydropyridine

  • Compound Description: This compound is synthesized via the classical Hantzsch (dihydro) pyridine synthesis and characterized by X-ray diffraction. The molecule retains a dimethylformamide (DMF) molecule during crystallization. []
  • Relevance: This compound shares structural similarities with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, as both contain a central 1,4-dihydropyridine ring and a 4-hydroxyphenyl group at the 4-position. The key difference lies in the substituents at the 3- and 5-positions of the dihydropyridine ring. While the main compound has ester groups at these positions, the related compound features N-(2′-chlorophenyl)-carbamoyl groups, highlighting a variation in the functional groups attached to the core structure. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: This research focuses on synthesizing and assessing the calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates. It highlights the importance of the 4-pyridinyl substituent, ester substituent size, and the presence of cyano substituents for their calcium channel blocking activity. []
  • Relevance: This class of compounds, along with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, falls under the category of 1,4-dihydropyridine calcium channel blockers. The main difference lies in the 4-position substituent on the 1,4-dihydropyridine ring. While the main compound has a 4-hydroxyphenyl group, this class of compounds is characterized by a pyridinyl substituent at that position. []
  • Compound Description: This study focuses on the enantioselective synthesis and calcium channel modulating effects of both enantiomers of 3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylate. The research reveals distinct differences in their pharmacological activities. []
  • Relevance: These enantiomers and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are structurally similar, sharing the core 1,4-dihydropyridine moiety. The key differences lie in the substituents at the 4-position and the ester side chains. While the main compound has a 4-hydroxyphenyl group, these enantiomers possess a 2-pyridyl substituent at the 4-position. Additionally, the ester side chains differ between the compounds. []
  • Compound Description: This class of compounds, designed as potential nitric oxide (NO) donors, exhibits potent calcium channel antagonist activity, surpassing or matching the potency of nifedipine. []
  • Relevance: This series, along with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, falls under the category of 1,4-dihydropyridine calcium channel blockers. The primary difference lies in the substituents at the 3-position of the 1,4-dihydropyridine ring. The series is characterized by 3-alkyl ester substituents containing either a nitrooxy or a nitrophenyl group, which is not present in the main compound. []
  • Compound Description: This study investigates the solubility of five recently synthesized nifedipine analogues in supercritical carbon dioxide for pharmaceutical purification. [, ]
  • Relevance: These nifedipine analogues, along with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, belong to the 1,4-dihydropyridine class. The difference lies in the substituent at the 4-position and the ester side chains. The nifedipine analogues possess a 1-methyl-5-nitro-imidazol-2-yl group at the 4-position and various cyclohexylalkyl esters at the 3- and 5-positions. In contrast, the main compound features a 4-hydroxyphenyl group at the 4-position and allyl esters. [, ]

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4- dihydro-pyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: This novel class of 1,4-DHPs exhibits calcium channel antagonist activity. The 4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)] substituent plays a crucial role in their activity. []

Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (niludipin)

  • Compound Description: Niludipine, a 1,4-dihydropyridine derivative, exhibits potent vasodilating activity, particularly in increasing O2-saturation in the coronary sinus of dogs. This property makes it a candidate for further pharmacological studies. []
  • Relevance: Niludipine and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium channel blockers. They share the core 1,4-DHP structure but differ in the ester substituents at the 3- and 5-positions and the aryl group at the 4-position. Niludipine features bis(2-propoxyethyl) esters at the 3- and 5-positions and a 3-nitrophenyl group at the 4-position, contrasting with the allyl esters and the 4-hydroxyphenyl group in the main compound. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-{3-(or 4-)[[(Z)-N-oxo-N-[4-substituted-phenylmethylene (or vinylmethylene)]-λ5-azanyl]phenyl}-3,5-pyridinedicarboxylates

  • Compound Description: This series of 1,4-dihydropyridine derivatives incorporates a nitrone moiety on the C-4 phenyl ring, resulting in compounds with calcium channel antagonist activities. []
  • Relevance: This series, along with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, falls under the category of 1,4-dihydropyridine calcium channel blockers, sharing the core 1,4-dihydropyridine ring. The main distinction lies in the aryl group at the 4-position. While the main compound has a 4-hydroxyphenyl group, this series features a phenyl ring substituted with a nitrone moiety at either the meta or para position. []

2-Nitrooxypropyl 3-nitrooxypropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5- pyridinedicarboxylate (CD-349)

  • Compound Description: This 1,4-dihydropyridine derivative, designed as a potent and long-lasting vasodilator, incorporates nitrooxyalkylester moieties at both the 3- and 5-positions. It exhibits promising antihypertensive activity, warranting further development. []

Alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzylthioimidazolyl-3,5-pyridinedicarboxylates

  • Compound Description: This class of compounds represents nifedipine analogues where the 2-nitrophenyl group at the 4-position is replaced by a 1-methyl-2-(p-nitrobenzyl)thio-5-imidazolyl substituent. []
  • Compound Description: This series of compounds explores the structure-activity relationship of 1,4-dihydropyridines by incorporating various substituents at the C-3 alkyl ester and different aryl groups at the 4-position. The study investigates their calcium channel antagonist and anticonvulsant activities. []
  • Relevance: This series and diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are structurally related, sharing the core 1,4-dihydropyridine structure. The main difference lies in the diversity of substituents at the 3-position of the 1,4-dihydropyridine ring, which include amines, quaternary ammonium salts, arylalkenyl groups, and others, whereas the main compound has an allyl ester at that position. []
  • Compound Description: This study focuses on synthesizing and evaluating a series of 1,4-dihydropyridine derivatives as potential prodrugs and evaluating their calcium channel antagonist and anticonvulsant activities. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

  • Compound Description: This research focuses on synthesizing novel dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates as potential dual-acting angiotensin II inhibitors and calcium channel blockers. []

3-[4'-(2',6'-Dimethyl-3',5'-dicarbethoxy-1',4'-dihydropyridyl)]chromenes

  • Compound Description: This study focuses on synthesizing a series of 3-[4'-(2',6'-dimethyl-3',5'-dicarbethoxy-1',4'-dihydropyridyl)]chromenes. []
  • Compound Description: This research explores the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters using Candida rugosa lipase. []
  • Relevance: These acyloxymethyl esters are structurally related to diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, as both belong to the 1,4-dihydropyridine class. They share the core 1,4-DHP structure but differ in their substituents at the 3- and 5-positions and the aryl group at the 4-position. The acyloxymethyl esters possess diverse acyl chains at the 3-position and either a methyl or a 2-propoxyethyl group at the 5-position. In contrast, the main compound has allyl esters and a 4-hydroxyphenyl group at the respective positions. []

4-(Substituted pyridyl)-1,4-dihydropyridine derivatives

  • Compound Description: This study explores the synthesis and hypotensive activity of a series of 4-(substituted pyridyl)-1,4-dihydropyridine derivatives. []
  • Compound Description: This study investigates the antihypertensive activity of novel 1,4-dihydropyridine derivatives featuring 3-[4-(substituted amino)phenylalkyl]ester side chains. []
  • Relevance: This series, along with diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, falls under the category of 1,4-dihydropyridine calcium channel blockers. The primary difference lies in the ester substituents at the 3-position. This series incorporates a 3-[4-(substituted amino)phenylalkyl]ester side chain, a structural feature absent in the main compound. []

Properties

Product Name

diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

bis(prop-2-enyl) 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-5-11-26-20(24)17-13(3)22-14(4)18(21(25)27-12-6-2)19(17)15-7-9-16(23)10-8-15/h5-10,19,22-23H,1-2,11-12H2,3-4H3

InChI Key

QJVZBILKASKEGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)O)C(=O)OCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.